Spectroscopic and Biological Activity Profile of 3-Oxo-hop-22(29)-ene: A Technical Guide
Spectroscopic and Biological Activity Profile of 3-Oxo-hop-22(29)-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the hopane-type triterpene, 3-Oxo-hop-22(29)-ene. Included are its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and a visualization of its role as an α-glucosidase inhibitor. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of 3-Oxo-hop-22(29)-ene, isolated from plant sources such as Cnidoscolus spinosus, has been determined through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR Spectroscopic Data for 3-Oxo-hop-22(29)-ene (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1α | 1.65 | m | |
| H-1β | 1.40 | m | |
| H-2α | 2.55 | m | |
| H-2β | 2.40 | m | |
| H-5 | 1.58 | dd | 12.5, 4.0 |
| H-13 | 1.80 | m | |
| H-21 | 2.10 | m | |
| H-29a | 4.75 | s | |
| H-29b | 4.62 | s | |
| H-30 | 1.75 | s | |
| Me-23 | 1.08 | s | |
| Me-24 | 1.05 | s | |
| Me-25 | 0.95 | s | |
| Me-26 | 0.85 | s | |
| Me-27 | 0.98 | s | |
| Me-28 | 0.78 | s |
Table 2: ¹³C NMR Spectroscopic Data for 3-Oxo-hop-22(29)-ene (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | 34.2 | CH₂ |
| C-2 | 34.0 | CH₂ |
| C-3 | 218.1 | C=O |
| C-4 | 47.3 | C |
| C-5 | 54.8 | CH |
| C-6 | 19.8 | CH₂ |
| C-7 | 33.8 | CH₂ |
| C-8 | 41.2 | C |
| C-9 | 50.2 | CH |
| C-10 | 37.0 | C |
| C-11 | 21.5 | CH₂ |
| C-12 | 24.0 | CH₂ |
| C-13 | 49.2 | CH |
| C-14 | 42.0 | C |
| C-15 | 33.1 | CH₂ |
| C-16 | 21.8 | CH₂ |
| C-17 | 54.5 | C |
| C-18 | 44.5 | C |
| C-19 | 41.0 | CH₂ |
| C-20 | 27.2 | CH₂ |
| C-21 | 47.0 | CH |
| C-22 | 150.9 | C |
| C-23 | 26.8 | CH₃ |
| C-24 | 21.1 | CH₃ |
| C-25 | 16.5 | CH₃ |
| C-26 | 16.0 | CH₃ |
| C-27 | 15.8 | CH₃ |
| C-28 | 14.7 | CH₃ |
| C-29 | 109.5 | CH₂ |
| C-30 | 24.8 | CH₃ |
Mass Spectrometry (MS) Data
Mass spectral data was obtained via Electron Impact Mass Spectrometry (EI-MS).
Table 3: Mass Spectrometry Data for 3-Oxo-hop-22(29)-ene
| m/z | Relative Intensity (%) | Assignment |
| 424 | 25 | [M]⁺ |
| 409 | 15 | [M - CH₃]⁺ |
| 381 | 8 | [M - C₃H₇]⁺ |
| 205 | 100 | [C₁₄H₂₁O]⁺ |
| 189 | 45 | [C₁₄H₂₁]⁺ |
Experimental Protocols
The following sections detail the general procedures for the isolation and spectroscopic analysis of 3-Oxo-hop-22(29)-ene.
Isolation of 3-Oxo-hop-22(29)-ene
A general workflow for the isolation of triterpenoids from a plant source is outlined below.
Detailed Steps:
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Plant Material Preparation: The aerial parts of the plant are collected, dried, and ground into a fine powder.
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Extraction: The powdered plant material is subjected to maceration with organic solvents of increasing polarity, such as hexane followed by ethyl acetate, at room temperature.
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Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
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Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.
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Fraction Analysis and Purification: The collected fractions are monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest are combined and may be further purified by recrystallization or additional chromatographic steps to yield pure 3-Oxo-hop-22(29)-ene.
NMR Spectroscopic Analysis
NMR spectra are recorded on a high-field NMR spectrometer.
Instrumentation:
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Brucker Avance 500 MHz NMR Spectrometer (or equivalent)
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Solvent: Deuterated Chloroform (CDCl₃)
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Internal Standard: Tetramethylsilane (TMS)
Procedure:
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A sample of the purified compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of CDCl₃.
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A small amount of TMS is added as an internal standard.
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The solution is transferred to a 5 mm NMR tube.
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¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to elucidate the structure.
Mass Spectrometric Analysis
Mass spectra are acquired using an Electron Impact (EI) source.
Instrumentation:
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Agilent 7890A GC coupled to a 5975C MS (or equivalent)
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Ionization Mode: Electron Impact (EI)
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Ionization Energy: 70 eV
Procedure:
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A dilute solution of the purified compound in a volatile organic solvent (e.g., chloroform or ethyl acetate) is prepared.
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The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation on a GC column.
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The compound is ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Biological Activity and Signaling Pathway
3-Oxo-hop-22(29)-ene has been identified as an inhibitor of yeast α-glucosidase. This enzyme is involved in the breakdown of complex carbohydrates into glucose. Inhibition of α-glucosidase can slow down glucose absorption, which is a therapeutic strategy for managing type 2 diabetes.
The diagram above illustrates the inhibitory effect of 3-Oxo-hop-22(29)-ene on the enzymatic activity of α-glucosidase. By binding to the enzyme, the triterpene prevents the breakdown of complex carbohydrates into glucose, thereby reducing the rate of glucose absorption into the bloodstream. This mechanism of action highlights the potential of 3-Oxo-hop-22(29)-ene as a lead compound for the development of new antidiabetic agents.
